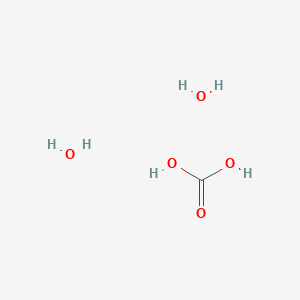
Water carbonate water
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Water carbonate water” is a term that seems to refer to carbonated water, which is water infused with carbon dioxide gas under pressure This process creates a bubbly, fizzy texture and tasteIt is widely consumed as a refreshing beverage and is also used as a base for many soft drinks .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonated water is typically produced by dissolving carbon dioxide gas in water under high pressure. The process can be broken down into the following steps :
Chilling the Water: The water is chilled to enhance the solubility of carbon dioxide.
Carbon Dioxide Infusion: Carbon dioxide gas is infused into the water under high pressure, usually between 2-4 atmospheres.
Sealing: The carbonated water is then sealed in bottles or cans to maintain the pressure and prevent the gas from escaping.
Industrial Production Methods
In industrial settings, carbonated water is produced using large-scale carbonation equipment. The process involves:
Water Purification: The water is purified to remove any impurities.
Cooling: The purified water is cooled to enhance carbon dioxide solubility.
Carbonation: Carbon dioxide is injected into the water under high pressure.
Bottling: The carbonated water is bottled or canned under pressure to maintain carbonation.
Chemical Reactions Analysis
Types of Reactions
Carbonated water primarily undergoes the following reactions:
Formation of Carbonic Acid: When carbon dioxide dissolves in water, it forms carbonic acid (H₂CO₃)[ \text{CO}_2 + \text{H}_2\text{O} \leftrightarrow \text{H}_2\text{CO}_3 ]
Dissociation of Carbonic Acid: Carbonic acid can dissociate into bicarbonate (HCO₃⁻) and hydrogen ions (H⁺)[ \text{H}_2\text{CO}_3 \leftrightarrow \text{HCO}_3^- + \text{H}^+ ]
Further Dissociation: Bicarbonate can further dissociate into carbonate ions (CO₃²⁻) and hydrogen ions[ \text{HCO}_3^- \leftrightarrow \text{CO}_3^{2-} + \text{H}^+ ]
Common Reagents and Conditions
Reagents: Carbon dioxide gas and water.
Conditions: High pressure and low temperature to enhance solubility.
Major Products
Carbonic Acid: Formed when carbon dioxide dissolves in water.
Bicarbonate and Carbonate Ions: Formed through the dissociation of carbonic acid.
Scientific Research Applications
Carbonated water has various scientific research applications:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Studied for its effects on biological systems, including its role in cellular respiration and pH regulation.
Medicine: Investigated for its potential therapeutic effects, such as aiding digestion and relieving constipation.
Industry: Used in the production of beverages, cleaning agents, and as a mild abrasive in cleaning products
Mechanism of Action
The primary mechanism of action of carbonated water involves the formation of carbonic acid when carbon dioxide dissolves in water. This acid can then dissociate into bicarbonate and carbonate ions, which play crucial roles in various biochemical processes, including pH regulation and buffering capacity in biological systems .
Comparison with Similar Compounds
Similar Compounds
Sodium Carbonate (Na₂CO₃):
Calcium Carbonate (CaCO₃): Found in limestone, used in construction and as a dietary calcium supplement.
Sodium Bicarbonate (NaHCO₃):
Uniqueness
Carbonated water is unique due to its effervescence and mild acidity, making it a popular beverage choice. Unlike other carbonates, it is primarily consumed for its refreshing taste and texture rather than its chemical properties .
Properties
CAS No. |
891258-60-9 |
|---|---|
Molecular Formula |
CH6O5 |
Molecular Weight |
98.06 g/mol |
IUPAC Name |
carbonic acid;dihydrate |
InChI |
InChI=1S/CH2O3.2H2O/c2-1(3)4;;/h(H2,2,3,4);2*1H2 |
InChI Key |
VZCFVXZALPZXDN-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(O)O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12596406.png)
![1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine](/img/structure/B12596414.png)
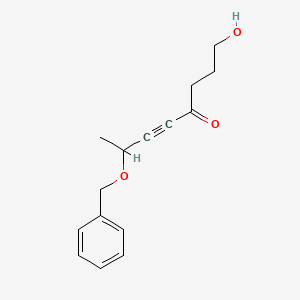
![2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde](/img/structure/B12596433.png)

![4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid](/img/structure/B12596438.png)
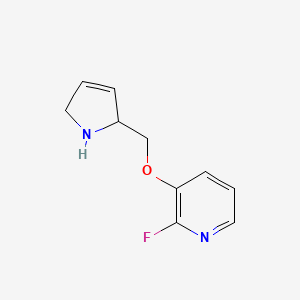
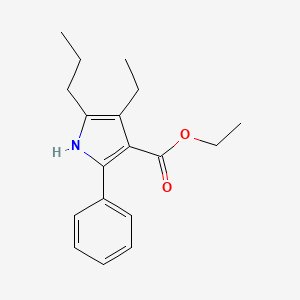
![4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-diol](/img/structure/B12596449.png)
![1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12596453.png)
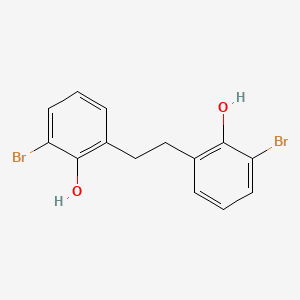

![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)-](/img/structure/B12596468.png)
![2H-Spiro[piperidine-3,9'-xanthen]-2-one](/img/structure/B12596482.png)
